molecular formula C11H16N2O2S B3020976 Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 950269-69-9

Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No.: B3020976
CAS No.: 950269-69-9
M. Wt: 240.32 g/mol
InChI Key: TTXFULTVAWSAME-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate is a substituted 1,3-thiazole derivative characterized by a pyrrolidine ring at position 2, a methyl group at position 4, and an ethyl ester at position 3. This compound serves as a versatile building block in medicinal and synthetic chemistry due to its structural features, which allow for further functionalization . Its molecular formula is C₁₁H₁₄N₂O₂S (MW: 250.3 g/mol), and it is cataloged under MFCD01571301 .

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXFULTVAWSAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromo-4-methylthiazole and pyrrolidine in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, and 5 of the thiazole core. These variations impact physicochemical properties, synthetic accessibility, and applications.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate Pyrrolidin-1-yl (2), Methyl (4) C₁₁H₁₄N₂O₂S 250.3 Flexible pyrrolidine group; high potential for hydrogen bonding
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Methyl (2), Phenyl (4) C₁₃H₁₃NO₂S 247.32 Aromatic phenyl enhances lipophilicity; used in drug intermediates
Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethylimino (2), Dihydrothiazole ring C₉H₁₄N₂O₂S 214.29 Saturated dihydrothiazole core; synthesized via one-pot method (75% yield)
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetamido (2), Methyl (4) C₉H₁₂N₂O₃S 228.27 Amide functionality improves solubility; intermediate in API synthesis
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate Dichlorophenyl (2), Methyl (4) C₁₃H₁₁Cl₂NO₂S 316.2 Halogenated aryl enhances steric bulk; potential antimicrobial activity

Physicochemical Properties

  • Thermal Stability : Derivatives like ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibit higher molecular weights and melting points due to halogen substituents .
  • Purity : Commercial analogs are typically >95% pure, with some (e.g., ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate) reaching 97% purity .

Biological Activity

Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticonvulsant, antitumor, and antibacterial effects, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂S
CAS Number950269-69-9
Molecular Weight228.32 g/mol
Hazard ClassificationIrritant

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those featuring the pyrrolidine moiety. For instance, compounds structurally related to this compound have demonstrated significant activity in models of seizure induction.

Case Study: Anticonvulsant Efficacy

In a study evaluating various thiazole derivatives for anticonvulsant activity, it was found that certain compounds exhibited median effective doses (ED50) comparable to established anticonvulsants like sodium valproate. The structural activity relationship (SAR) analysis indicated that electron-withdrawing groups on the thiazole ring significantly enhanced anticonvulsant efficacy .

Antitumor Activity

Thiazole-containing compounds have also been investigated for their antitumor potential. This compound has shown promise in inhibiting cancer cell proliferation.

Research Findings

A notable study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The presence of specific substituents on the thiazole ring was correlated with increased potency. For example, modifications leading to enhanced hydrophobic interactions with target proteins were associated with improved anticancer activity .

CompoundCell LineIC50 (µM)Reference
Ethyl 4-methyl-A431<10
2-pyrrolidin-1-HT29<5
yl-1,3-thiazoleJurkat<8

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties as well. Thiazoles are known to exhibit activity against various bacterial strains.

Comparative Study

In comparative studies of thiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, certain thiazoles demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics. This compound may serve as a lead compound for developing new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

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